molecular formula C10H6ClF2N3O2 B2719224 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid CAS No. 2248346-79-2

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid

Cat. No. B2719224
CAS RN: 2248346-79-2
M. Wt: 273.62
InChI Key: QEPADLCUPADAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which plays a crucial role in the immune system.

Mechanism of Action

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are enzymes that are involved in the activation of the STAT transcription factors, which play a crucial role in the immune response. By inhibiting JAKs, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid blocks the activation of the STAT transcription factors and reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a significant impact on the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments, including its specificity for JAKs and its ability to inhibit the JAK-STAT signaling pathway. However, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has some limitations, including its potential toxicity and its limited efficacy in some autoimmune diseases.

Future Directions

There are several future directions for the research on 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid may also have potential applications in other diseases, such as cancer and viral infections, which involve the dysregulation of the JAK-STAT signaling pathway.

Synthesis Methods

The synthesis of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid involves several steps, including the synthesis of the pyrazole ring, the chlorination of the pyridine ring, and the introduction of the carboxylic acid group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In a phase II clinical trial, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving joint function. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to be effective in treating psoriasis and inflammatory bowel disease.

properties

IUPAC Name

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O2/c11-5-2-1-3-14-9(5)16-7(8(12)13)4-6(15-16)10(17)18/h1-4,8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPADLCUPADAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid

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